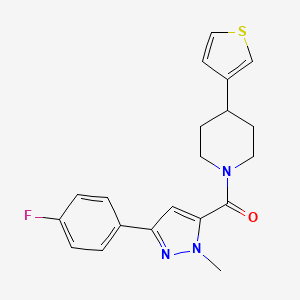

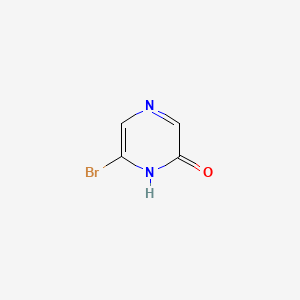

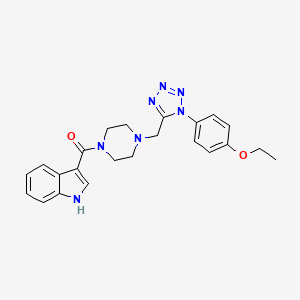

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is commonly referred to as CP-31398, and it is a small molecule that has been synthesized and studied extensively in recent years. In

Scientific Research Applications

Asymmetric Synthesis and Catalysis

A prominent application of compounds structurally related to "N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide" is in the field of asymmetric synthesis. For instance, the use of rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes has been explored for the synthesis of functionalized cyclopropanes in a highly diastereoselective and enantioselective manner (Davies et al., 1996). This method emphasizes the critical role of cyclic N-(arylsulfonyl)amino acids as ligands for the dirhodium catalyst, optimizing enantioselectivity based on the electronic properties of the alkenes and solvents used.

Heterocyclic Compound Synthesis

Another significant application involves the synthesis of heterocyclic compounds, which are crucial in drug development and materials science. For example, the rearrangement of threonine and serine-based N-(3-phenylprop-2-yn-1-yl) sulfonamides has been investigated for yielding chiral pyrrolidin-3-ones, proposing a mechanistic explanation for this transformation and outlining its scope and limitations (Králová et al., 2019).

Catalytic Reactions

The catalytic cyclopropanation of electron-deficient alkenes mediated by chiral and achiral sulfides, involving phenyldiazomethane and ethyl diazoacetate, has been explored for high yields and enantioselective outcomes (Aggarwal et al., 2000). This research highlights the utility of sulfides in facilitating cyclopropanation reactions, demonstrating the efficiency and versatility of sulfonamide compounds in organic synthesis.

Antibacterial Activity

Research has also explored the antibacterial activity of new sulfonamides containing N,N-diethyl-substituted amido moieties (Ajani et al., 2012). This study synthesized a series of sulfonamide drugs demonstrating significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential medicinal applications of these compounds.

Organocatalysis

Novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid have been developed for use in enantioselective organocatalyzed cyclopropanation reactions, offering high enantiomeric excesses and showcasing the role of sulfonamides in asymmetric catalysis (Hartikka et al., 2007).

properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-14-8-12(9-16(14)13-6-7-13)15-20(18,19)10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNLSPAMBKBYDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(CC2=O)NS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-1-phenylmethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methoxyanilino)methylene]naphtho[2,1-b]furan-1(2H)-one](/img/structure/B2754273.png)

![N-(4-fluoro-3-nitrophenyl)-2-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B2754276.png)

![7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2754288.png)